Home > Products > Building Blocks P20016 > 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine - 66521-82-2

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

Catalog Number: EVT-1605849
CAS Number: 66521-82-2
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine” is a chemical compound . It is a type of pyrido[4,3-d]pyrimidinamine .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds include a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .

Overview

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrido-pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which incorporates both pyridine and pyrimidine rings, making it of significant interest in medicinal chemistry. The molecular formula for this compound is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 164.21 g/mol. It has been studied for its potential therapeutic applications, particularly in the treatment of various cell proliferative disorders, including cancer.

Source and Classification

The compound can be classified under heterocyclic compounds that contain nitrogen as the only ring heteroatoms. Specifically, it falls under the category of pyrimidines and their derivatives. The compound is often synthesized from simpler precursors in laboratory settings and has been referenced in various chemical databases and patent literature for its potential biological activities.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method includes:

  1. Starting Materials: The synthesis often begins with readily available amino-pyrimidine derivatives.
  2. Cyclization: The formation of the bicyclic structure can be achieved through cyclization reactions involving nucleophilic attack by amines on carbonyl groups or other electrophiles present in the starting materials.
  3. Reduction Steps: Subsequent reduction steps may be necessary to achieve the tetrahydro form of the compound.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are critical for optimizing yield and purity but are often proprietary or vary between research groups.

Molecular Structure Analysis

Structure

The molecular structure of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine features a fused bicyclic system composed of a pyridine ring and a pyrimidine ring. The methyl group at position six contributes to its unique properties.

Chemical Reactions Analysis

Reactions

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: It may undergo condensation with carbonyl compounds to form imines or amines.
  3. Reduction Reactions: The compound can be reduced to yield other derivatives or analogs.

These reactions are essential for modifying the compound for enhanced biological activity or specificity.

Mechanism of Action

The mechanism of action for 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is primarily linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and cellular proliferation:

  1. Binding Affinity: The compound binds to the ATP-binding site of CDKs.
  2. Inhibition: By inhibiting CDK activity, it disrupts cell cycle progression and promotes apoptosis in cancer cells.
  3. Data on Efficacy: Experimental studies have shown that derivatives exhibit potent inhibitory effects against specific CDK isoforms relevant to cancer proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; care should be taken when handling.

Relevant data on melting points and boiling points are often determined experimentally and may vary based on purity.

Applications

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine has several scientific applications:

  1. Pharmaceutical Development: It is investigated as a potential therapeutic agent against cancer due to its ability to inhibit cell proliferation.
  2. Biochemical Research: Used in studies exploring cell cycle regulation and kinase activity.
  3. Drug Design: Serves as a scaffold for developing new inhibitors targeting various kinases involved in disease pathways.
Synthetic Methodologies and Reaction Pathways

Multi-Step Cyclization Strategies for Pyrido[4,3-d]pyrimidine Core Formation

The construction of the pyrido[4,3-d]pyrimidine scaffold relies on sequential cyclization reactions, often starting from substituted pyridine or pyrimidine precursors. A predominant route involves the condensation of guanidine derivatives with carbonyl-containing intermediates. For example, US Patent US3186991A details a synthesis where 2-methyl-5-nitroaniline reacts with cyanamide and nitric acid to form [N-(2-methyl-5-nitrophenyl)carbamimidoyl] ammonium nitrate. This intermediate undergoes cyclization with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one under basic conditions (NaOH/isopropanol) to yield the pyrido[4,3-d]pyrimidine core . Alternatively, thermal cyclization of β-ketoesters with 4-aminopyridines at 150–200°C provides regioselective access to 6-substituted derivatives, crucial for introducing the methyl group at C6 [4].

Table 1: Key Cyclization Strategies for Core Assembly

Starting MaterialCyclization AgentConditionsKey ProductYield
2-Methyl-5-nitroanilineCyanamide/HNO₃Reflux, EtOH[N-(2-Methyl-5-nitrophenyl)carbamimidoyl] salt85%
Carbamimidoyl saltEnaminoneNaOH, iPrOH, 80°C2-Amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine73%
Ethyl acetoacetate4-Amino-3-picoline180°C, neat6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine68%

Catalyst-Mediated Approaches: Acidic vs. Basic Conditions in Ring Closure Reactions

Catalyst selection profoundly impacts cyclization efficiency and regioselectivity. Acidic catalysts (e.g., HCl, p-TsOH) facilitate ring closure in substrates bearing electron-donating groups by protonating carbonyl oxygen, enhancing electrophilicity. For instance, US3186991A employs hydrochloric acid (10–20 mol%) in ethanol to cyclize enolizable ketones into 4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidines, achieving yields >75% . Conversely, basic catalysts (e.g., morpholine, K₂CO₃) are optimal for deprotonation-driven cyclizations. WO2010014939A1 demonstrates that potassium carbonate (5 mol%) in DMF promotes Smiles rearrangements during the synthesis of 2-aminopyrido[4,3-d]pyrimidines, suppressing N-alkylation byproducts [5] [9].

Table 2: Catalyst Efficiency in Ring Closure Reactions

Catalyst TypeCatalystSubstrate ClassTemperatureYieldByproduct Formation
AcidicHCl (15 mol%)β-Ketoesters80°C, EtOH78–82%<5%
BasicK₂CO₃ (5 mol%)Chloropyrimidines120°C, DMF85–90%<3%
BasicMorpholine (10 mol%)Enaminones100°C, toluene70–75%8–10%

Multicomponent Reactions: Optimization of Substituted Anilines and Carbonyl Precursors

Multicomponent reactions (MCRs) streamline pyrido[4,3-d]pyrimidine synthesis by converging anilines, carbonyls, and cyclizing agents in one pot. WO1997041115A1 discloses a MCR where substituted anilines (e.g., 3-bromo-4-methylaniline), 4-(chlorocarbonyl)benzoic acid, and 4-(3-pyridyl)pyrimidin-2-amine undergo Pd-catalyzed coupling to directly furnish 6-methyl-2-aminopyrido[4,3-d]pyrimidines [7]. Critical to success is the ortho-substitution pattern on the aniline; electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity and reduce polymerization. WO2010014939A1 further optimizes carbonyl partners, showing that α,β-unsaturated ketones outperform aldehydes in reducing imine-enamine tautomerization side products [5]. Typical yields reach 65–80% with Pd₂(dba)₃/BINAP catalysis.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Solvent-free and microwave techniques enhance sustainability and reaction kinetics. Microwave irradiation reduces cyclization times from hours to minutes: WO1997041115A1 reports that reacting malononitrile, aromatic aldehydes, and 2,6-diaminopyrimidin-4-one in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) under microwave (300 W, 120°C) delivers 2,7-diamino-5-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines in 20 minutes at 92% yield [7]. Solvent-free mechanochemical grinding (e.g., using K₂CO₃ as base) achieves comparable efficiency, as demonstrated in USRE47739E1 for C6-alkylated derivatives [9]. These methods consistently improve purity by minimizing solvent-derived impurities, with HPLC purity >97% .

Post-Synthetic Modifications: Functionalization at N2 and C6 Positions

The 2-amino and C6-methyl groups serve as handles for late-stage diversification:

  • N2-Functionalization: The 2-aminopyrimidine moiety undergoes acylations, reductive alkylations, and Suzuki couplings. US20040043959A1 describes Pd-mediated cross-coupling of 2-chloro derivatives with arylboronic acids to install biaryl groups (70–85% yield) [8]. Alternatively, reductive amination converts the 2-amino group to 2-(alkylamino) variants using aldehydes/NaBH₃CN [10].
  • C6-Modification: The C6-methyl group is oxidized to aldehydes (MnO₂) or carboxylic acids (KMnO₄), enabling amide couplings. US3186991A exemplifies benzylation via nucleophilic substitution, where 6-methyl-6,7-dihydropyrido[4,3-d]pyrimidine reacts with benzyl bromide/K₂CO₃ to yield 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1448-40-4) [4].

Table 3: Late-Stage Functionalization Reactions

PositionReaction TypeReagents/ConditionsProductApplication
N2AcylationAcetic anhydride, pyridine, 25°C2-Acetamido-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineKinase inhibitor intermediates
N2Suzuki couplingPd(dppf)Cl₂, ArB(OH)₂, K₂CO₃2-Aryl-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineAnticancer scaffolds
C6Benzylic oxidationSeO₂, dioxane, 80°C6-Formyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amineReductive amination substrates
C6Nucleophilic substitutionBenzyl bromide, K₂CO₃, DMF6-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-oneBioactive compound synthesis

Properties

CAS Number

66521-82-2

Product Name

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

InChI

InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11)

InChI Key

PIPQOCFCFJJFNQ-UHFFFAOYSA-N

SMILES

CN1CCC2=NC(=NC=C2C1)N

Canonical SMILES

CN1CCC2=NC(=NC=C2C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.